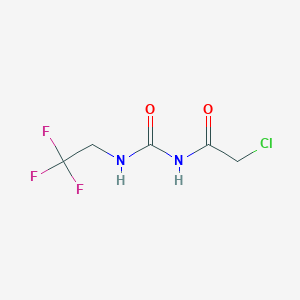
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves a multi-step process. Initially, dichloroacetic acid reacts with 2,2,2-trifluoroethanol under anhydrous conditions to form dichloroacetic acid trifluoroethyl ester. This intermediate then reacts with ammonia to yield this compound[2][2]. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
化学反应分析
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under suitable conditions[][3].
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for various biochemical assays and is utilized in the study of protein interactions and functions . Additionally, its unique chemical properties make it valuable in organic synthesis and medicinal chemistry research .
作用机制
The mechanism of action of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s trifluoroethyl group enhances its binding affinity to these targets, facilitating its role in biochemical assays . The exact pathways and molecular targets can vary depending on the specific application and experimental conditions.
相似化合物的比较
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea can be compared to other similar compounds, such as:
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound shares a similar structure but lacks the carbonyl group, which affects its reactivity and applications[][2].
2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has an amino group instead of a chlorine atom, leading to different chemical properties and uses[][2].
The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds[2][2].
生物活性
3-(2-Chloroacetyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 218.56 g/mol
- Functional Groups : Chloroacetyl and trifluoroethyl groups attached to a urea backbone.
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound of interest in pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have shown antifungal activity against various strains. The trifluoromethyl group may enhance interactions with biological targets, potentially affecting enzyme activity or disrupting cellular processes.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific molecular pathways .
The mechanism of action involves interactions with biological macromolecules. The chloroacetyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues such as cysteine and lysine in enzymes. This interaction may inhibit enzyme activity by blocking substrate access.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
In a study evaluating the antifungal properties of related compounds, researchers found that derivatives similar to this compound exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating potential for agricultural applications as fungicides.
Case Study: Anticancer Activity
Another study investigated the anticancer potential of various urea derivatives, including this compound. The results showed a dose-dependent reduction in cell viability in human cancer cell lines with an IC50 value around 30 µM. This suggests that the compound may serve as a lead structure for further drug development targeting cancer cells .
属性
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3N2O2/c6-1-3(12)11-4(13)10-2-5(7,8)9/h1-2H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKURPKYGSRQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














